

# Application Notes and Protocols for Topoisomerase II Activity Assay Using Kinetoplast DNA

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## Compound of Interest

Compound Name: *Topoisomerase inhibitor 2*

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## Introduction

DNA topoisomerase II (Topo II) is a vital enzyme that modulates the topological state of DNA, playing a crucial role in processes such as DNA replication, transcription, and chromosome segregation.[1][2] This enzyme acts by creating transient double-stranded breaks in the DNA, allowing another DNA segment to pass through, thereby resolving knots and tangles.[1] Due to its essential function in cell proliferation, Topo II is a well-established target for anticancer drugs.[3]

These therapeutic agents can be broadly categorized into two classes: Topo II "poisons" (or interfacial poisons), which stabilize the transient enzyme-DNA cleavage complex, leading to DNA damage and apoptosis, and catalytic inhibitors, which interfere with other steps of the enzymatic cycle, such as ATP binding or hydrolysis, without stabilizing the cleavage complex. [3][4]

A robust and specific method for assessing Topo II activity is the kinetoplast DNA (kDNA) decatenation assay.[4] kDNA, the mitochondrial DNA from trypanosomes like *Crithidia fasciculata*, is a large network of thousands of interlocked circular DNA molecules.[5][6] Due to its large size, this catenated network cannot migrate into an agarose gel during electrophoresis.[7] Topoisomerase II, in an ATP-dependent reaction, can resolve these interlocks, releasing individual minicircles of DNA that can then be visualized as distinct bands after gel electrophoresis.[5][7] This assay is highly specific for Topo II, as Topoisomerase I cannot decatenate kDNA.[4]

These application notes provide a detailed protocol for performing the Topo II kDNA decatenation assay, methods for data analysis, and a summary of the activity of various inhibitors, making it a valuable tool for drug screening and mechanistic studies.

## Principle of the Assay

The kDNA decatenation assay is based on the unique ability of topoisomerase II to resolve the complex network of interlocked DNA circles found in kinetoplasts. The large, catenated kDNA network is unable to enter the agarose gel matrix during electrophoresis and remains in the loading well. Upon incubation with active topoisomerase II and ATP, the enzyme decatenates the network, releasing individual, smaller DNA minicircles. These decatenated minicircles can readily migrate through the agarose gel, resulting in distinct bands that can be visualized and quantified. The amount of decatenated product is directly proportional to the enzyme's activity. Conversely, the inhibition of this process by potential drug candidates leads to a decrease in the amount of released minicircles, which can be quantified to determine the inhibitory potency (e.g., IC<sub>50</sub> value).

## Experimental Protocols

### Materials and Reagents

- Enzymes and DNA:
  - Human Topoisomerase II $\alpha$  or II $\beta$  (e.g., from Inspiralis or TopoGEN)
  - Kinetoplast DNA (kDNA) (e.g., from TopoGEN or Inspiralis), typically at a concentration of 100-200 ng/ $\mu$ L

- Decatenated kDNA marker (optional)
- Linearized kDNA marker (optional)
- Buffers and Solutions:
  - 10X Topo II Assay Buffer: 500 mM Tris-HCl (pH 7.5-8.0), 1.25 M NaCl or KCl, 100 mM MgCl<sub>2</sub>, 50 mM Dithiothreitol (DTT), 1 mg/mL Bovine Serum Albumin (BSA). Note: Buffer composition may vary slightly between suppliers.[5][8]
  - ATP Solution: 10-30 mM ATP in sterile water.[5][8]
  - Enzyme Dilution Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 1 mM DTT, 0.5 mM EDTA, 50% (v/v) glycerol, and 50 µg/ml albumin.[5]
  - Stop Solution/Loading Dye (5X or 6X): 5% Sarkosyl, 0.125% Bromophenol Blue, 25-50% glycerol.[8]
  - TAE or TBE Buffer (1X) for agarose gel electrophoresis.
  - Ethidium Bromide Staining Solution: 0.5 µg/mL ethidium bromide in water or TAE/TBE buffer. Caution: Ethidium bromide is a mutagen.
- Other Materials:
  - Microcentrifuge tubes
  - Pipettes and sterile tips
  - Water bath or incubator at 37°C
  - Agarose
  - Horizontal gel electrophoresis apparatus and power supply
  - UV transilluminator and gel documentation system
  - Test compounds (inhibitors) dissolved in an appropriate solvent (e.g., DMSO)

## Experimental Procedure

- Preparation of Reaction Mixture:
  - On ice, prepare a master mix for the desired number of reactions. For a single 20-30  $\mu\text{L}$  reaction, combine the following components in a microcentrifuge tube:
    - 10X Topo II Assay Buffer: 2-3  $\mu\text{L}$
    - ATP Solution (to a final concentration of 1-2 mM): 1-2  $\mu\text{L}$
    - kDNA (100-200 ng): 1-2  $\mu\text{L}$
    - Sterile deionized water to bring the volume to near the final reaction volume, accounting for the addition of enzyme and inhibitor.
- Addition of Inhibitors:
  - Add the desired concentration of the test compound or vehicle control (e.g., DMSO) to the reaction tubes. The final concentration of the solvent should typically not exceed 1-2% (v/v) as it may inhibit the enzyme.[8]
- Enzyme Addition and Incubation:
  - Dilute the Topoisomerase II enzyme in the enzyme dilution buffer to the desired concentration. The optimal amount of enzyme should be determined empirically by titration to achieve complete or near-complete decatenation of the kDNA in the absence of inhibitors.
  - Add the diluted enzyme to the reaction tubes to initiate the reaction.
  - Mix gently by pipetting and incubate the reactions at 37°C for 15-30 minutes.[8]
- Stopping the Reaction:
  - Terminate the reaction by adding 4-6  $\mu\text{L}$  of 5X or 6X Stop Solution/Loading Dye.
- Agarose Gel Electrophoresis:

- Prepare a 0.8-1% agarose gel in 1X TAE or TBE buffer. The gel can be run with or without ethidium bromide.
- Load the entire reaction mixture into the wells of the agarose gel. It is also recommended to load kDNA substrate alone as a negative control, and decatenated and/or linearized kDNA as markers.
- Perform electrophoresis at a constant voltage (e.g., 5-10 V/cm or higher for faster runs) until the bromophenol blue dye has migrated an adequate distance.
- Visualization and Data Analysis:
  - If the gel was run without ethidium bromide, stain the gel with ethidium bromide solution for 15-30 minutes, followed by a brief destaining in water.
  - Visualize the DNA bands using a UV transilluminator and capture an image with a gel documentation system.
  - Catenated kDNA will remain in the well, while decatenated minicircles (nicked-open circular and supercoiled) will migrate into the gel.
  - Quantify the intensity of the decatenated DNA bands using densitometry software (e.g., ImageJ).
  - Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
  - Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC<sub>50</sub> value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

## Data Presentation

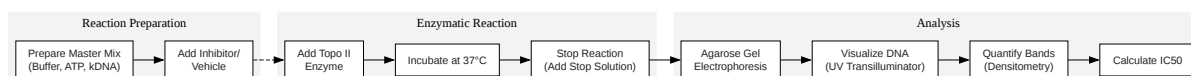
The inhibitory activity of various compounds against Topoisomerase II can be quantified and compared using their IC<sub>50</sub> values determined from the kDNA decatenation assay.

Compound	Type of Inhibitor	IC50 (kDNA Decatenation Assay)	Reference
Etoposide	Poison	~46.3 $\mu\text{M}$	[8]
~0.3 - 1 $\mu\text{M}$	[5]		
Genistein	Poison	37.5 $\mu\text{M}$	
XK469	Catalytic Inhibitor	~130 $\mu\text{M}$	
Amsacrine	Poison	Not available from this assay in the searched literature.	
ICRF-193	Catalytic Inhibitor	Not available from this assay in the searched literature.	
Doxorubicin	Poison	Not available from this assay in the searched literature.	

Note: IC50 values can vary depending on the specific assay conditions, such as enzyme and substrate concentrations, and buffer components.

## Visualizations

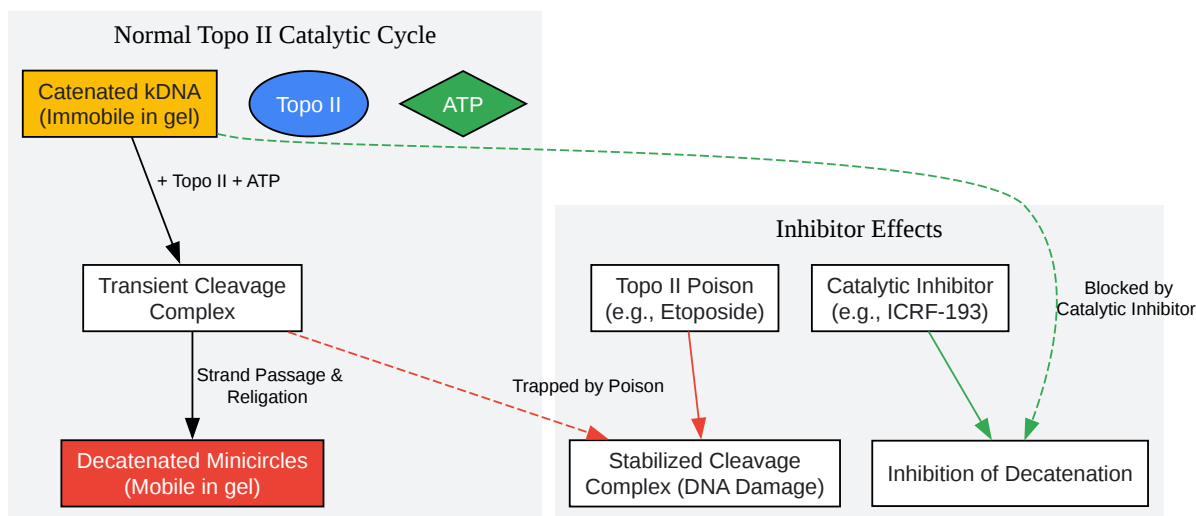
### Experimental Workflow



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Caption: Experimental workflow for the Topoisomerase II kDNA decatenation assay.

## Mechanism of Action



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Caption: Mechanism of Topo II and effects of poisons vs. catalytic inhibitors.

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